An In-depth Technical Guide to the Chemical Properties and Structure of Picramide (2,4,6-Trinitroaniline)
An In-depth Technical Guide to the Chemical Properties and Structure of Picramide (2,4,6-Trinitroaniline)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picramide, systematically known as 2,4,6-trinitroaniline (TNA), is a highly nitrated aromatic amine. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. While primarily recognized for its energetic properties, this guide also addresses available information on its biological and toxicological profile. The content herein is intended to serve as a foundational resource for professionals in chemical research, materials science, and drug development who may encounter this compound.
Chemical Structure and Identification
Picramide is an aniline (B41778) molecule substituted with three nitro groups (-NO2) at the 2, 4, and 6 positions of the benzene (B151609) ring.[1] The presence of these electron-withdrawing nitro groups significantly influences the chemical properties of the molecule, particularly the acidity of the amine protons and the reactivity of the aromatic ring.
| Identifier | Value |
| IUPAC Name | 2,4,6-trinitroaniline[2] |
| Synonyms | Picramide, TNA, 2,4,6-Trinitrobenzenamine, 1-Amino-2,4,6-trinitrobenzene[2] |
| CAS Number | 489-98-5[2] |
| Molecular Formula | C₆H₄N₄O₆[2] |
| Molecular Weight | 228.12 g/mol [1] |
| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)--INVALID-LINK--[O-])--INVALID-LINK--[O-][2] |
| InChI | InChI=1S/C6H4N4O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H,7H2[2] |
Physicochemical Properties
Picramide is a yellow to orange or red crystalline solid, with its color dependent on purity.[1] It is known for its explosive properties and is insoluble in water.[1] A summary of its key physicochemical properties is presented below.
| Property | Value |
| Appearance | Yellow/orange/red powder[1] |
| Density | 1.8 g/cm³[1] |
| Melting Point | 188 °C (decomposes)[1] |
| Boiling Point | Explodes before boiling[1] |
| Water Solubility | Insoluble[1] |
| Detonation Velocity | 7,300 m/s[1] |
Synthesis of Picramide
Several synthetic routes to picramide have been reported, primarily starting from picric acid or through the nitration of substituted anilines.
Synthesis from Picric Acid
A common laboratory-scale synthesis involves the conversion of picric acid to 2,4,6-trinitrochlorobenzene, which is subsequently aminated.[3] A more direct route involves the reaction of picric acid with an aminating agent.
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Reaction Setup: In a glass-lined stainless steel reactor, combine picric acid (10.0 g, 43.8 mmol), diammonium hydrogen phosphate (B84403) (11.6 g, 87.6 mmol), and 40 mL of dry sulfolane.
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Heating: Seal the reactor and stir the resulting slurry while heating from 25 °C to 175 °C over a period of 2 hours.
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Reaction: Maintain the temperature at 175 °C and continue stirring for an additional 20 hours.
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Work-up: Cool the reaction mixture and pour it into 400 mL of water.
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Isolation: Collect the insoluble product by filtration, wash thoroughly with water, and dry to yield picramide. This method reports a yield of 93%.[3]
A logical workflow for this synthesis is depicted below.
Caption: Workflow for the synthesis of picramide from picric acid.
Purification by Recrystallization
Crude picramide can be purified by recrystallization to obtain a product of higher purity.[4] The choice of solvent is critical for effective purification.[5][6]
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Solvent Selection: Choose a solvent in which picramide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Dissolution: Dissolve the crude picramide in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystals of pure picramide should form.
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Cooling: To maximize yield, the flask may be placed in an ice bath once it has reached room temperature.
-
Isolation: Collect the purified crystals by suction filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals, for example, in a vacuum oven at a temperature below its decomposition point.
The logical steps for purification by recrystallization are outlined in the following diagram.
Caption: General workflow for the purification of picramide by recrystallization.
Analytical Characterization
The structure and purity of picramide are typically confirmed using various spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of picramide.
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¹H NMR: The proton NMR spectrum of picramide is expected to show a singlet for the two aromatic protons and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[2][7]
A general workflow for sample analysis by NMR is shown below.
Caption: A simplified workflow for NMR analysis of a chemical sample.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the picramide molecule.[8][9] Key expected vibrational frequencies include those for N-H stretching of the amine group, N-O stretching of the nitro groups, and C=C stretching of the aromatic ring. A KBr wafer is a common technique for solid sample analysis.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of picramide and for quantitative analysis.[10][11][12][13][14] A reversed-phase HPLC method would typically be employed.
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Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
-
Standard and Sample Preparation: Prepare a stock solution of a picramide reference standard and the sample to be analyzed in a suitable solvent.
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for the separation of aromatic compounds.
-
Detection: UV detection at a wavelength where picramide exhibits strong absorbance.
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: A standard volume, for example, 20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is determined by the relative area of the main peak.
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature reveals that the primary focus of research on picramide has been on its synthesis, characterization, and energetic properties. There is a notable absence of studies investigating the role of picramide in biological signaling pathways, which is a common area of investigation for therapeutic drug candidates. While some studies have explored the general cytotoxicity of nitroaromatic compounds, specific data on picramide's mechanism of action at the cellular level or its interaction with specific signaling cascades is not available.[15] Therefore, at present, no signaling pathway diagrams involving picramide can be provided. The known health hazards are primarily related to its explosive nature and potential for toxicity upon exposure, which may include skin and eye irritation, headache, cyanosis, and respiratory distress.[1]
Safety and Handling
Picramide is a dangerously explosive compound and must be handled with extreme caution in a controlled laboratory setting by trained personnel.[1] It is also hepatotoxic.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
Picramide (2,4,6-trinitroaniline) is a well-characterized energetic material with a rich chemistry. This guide has provided an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization methods. The provided experimental protocols and workflows offer a valuable resource for researchers. It is important to note the current gap in knowledge regarding its biological activity and interaction with cellular signaling pathways, reflecting its primary application in materials science rather than pharmacology. As with any energetic material, stringent safety protocols must be adhered to when handling picramide.
References
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- 2. 2,4,6-Trinitroaniline | C6H4N4O6 | CID 10271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-TRINITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. mt.com [mt.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. osti.gov [osti.gov]
- 9. FTIR Spectrum II | McGill Chemistry Characterization Facility - McGill University [mcgill.ca]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of RP-HPLC method to assess the compatibility of metoclopramide and midazolam intravenous mixture used in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
